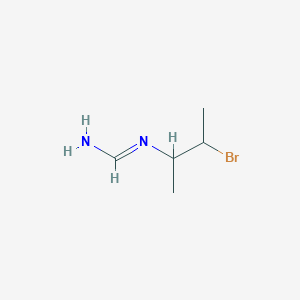

N'-(3-bromobutan-2-yl)methanimidamide

Description

N'-(3-Bromobutan-2-yl)methanimidamide is a methanimidamide derivative characterized by a brominated butane substituent attached to the imine nitrogen. Methanimidamides, in general, are compounds with the core structure R1N=CH–NR2R3, where variations in substituents (R1, R2, R3) dictate their physicochemical properties and biological activities.

Properties

CAS No. |

90304-11-3 |

|---|---|

Molecular Formula |

C5H11BrN2 |

Molecular Weight |

179.06 g/mol |

IUPAC Name |

N'-(3-bromobutan-2-yl)methanimidamide |

InChI |

InChI=1S/C5H11BrN2/c1-4(6)5(2)8-3-7/h3-5H,1-2H3,(H2,7,8) |

InChI Key |

DNLFNVNZLBHRBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)Br)N=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromobutan-2-yl)methanimidamide typically involves the reaction of 3-bromo-2-butanone with methanimidamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3-bromo-2-butanone and methanimidamide.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.

Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(3-bromobutan-2-yl)methanimidamide may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromobutan-2-yl)methanimidamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced products.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield the corresponding amine, while oxidation with potassium permanganate can produce carboxylic acids or ketones.

Scientific Research Applications

N’-(3-bromobutan-2-yl)methanimidamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-bromobutan-2-yl)methanimidamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The imidamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Methanimidamide Derivatives

Below is a detailed comparison of N'-(3-bromobutan-2-yl)methanimidamide with structurally or functionally related methanimidamides, focusing on substituent effects, synthesis, bioactivity, and regulatory status.

Table 1: Structural and Functional Comparison of Methanimidamide Derivatives

Substituent Effects on Reactivity and Bioactivity

- Electrophilic Halogenation : The bromine in this compound may enhance its utility as an alkylating agent, similar to how the chlorine in chlordimeform contributes to its pesticidal activity via electrophilic interactions . However, bromine’s larger atomic radius could reduce metabolic stability compared to chlorine.

- Aromatic vs. In contrast, the aliphatic 3-bromobutan-2-yl group in the target compound may increase lipophilicity, affecting membrane permeability .

- Hydroxylamine Derivatives: The N'-hydroxy substituent in the naphthothiazol series (e.g., 4b) enhances metal-binding capacity, critical for inhibiting metalloenzymes like methionine aminopeptidases (MtMetAPs) in tuberculosis . The absence of such a group in the target compound suggests divergent biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.